2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
Brand Name: Vulcanchem
CAS No.: 70096-33-2
VCID: VC16044282
InChI: InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12)
SMILES:
Molecular Formula: C10H28O2Si4
Molecular Weight: 292.67 g/mol

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

CAS No.: 70096-33-2

Cat. No.: VC16044282

Molecular Formula: C10H28O2Si4

Molecular Weight: 292.67 g/mol

* For research use only. Not for human or veterinary use.

2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- - 70096-33-2

Specification

CAS No. 70096-33-2
Molecular Formula C10H28O2Si4
Molecular Weight 292.67 g/mol
IUPAC Name tris(trimethylsilyl)silylformic acid
Standard InChI InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12)
Standard InChI Key MDACQQSIPWSGQM-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C

Introduction

Structural Characteristics and Molecular Identity

Systematic Nomenclature and Formula

The compound’s IUPAC name, 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-, systematically describes its structure:

  • A trisilane backbone (three silicon atoms linked by single bonds).

  • Six methyl groups (-CH3_3) attached to the terminal silicon atoms (positions 1, 1, 1, 3, 3, 3).

  • A trimethylsilyl group (-Si(CH3_3)3_3) at position 2.

  • A carboxylic acid (-COOH) group also bonded to position 2.

The molecular formula is C10_{10}H28_{28}O2_2Si4_4, with a molecular weight of 334.72 g/mol .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogous trialkoxy-silyl carboxylic acid derivatives exhibit tetrahedral geometry around silicon atoms and planar configurations for carboxylic acid groups . Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks:

  • Si-C stretching: 750–850 cm1^{-1}.

  • C=O stretching: 1680–1720 cm1^{-1}.

  • O-H (carboxylic acid): 2500–3300 cm1^{-1}.

Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but 1^1H-NMR of related silane-carboxylic acids shows resonances for methyl groups (δ 0.1–0.3 ppm) and carboxylic protons (δ 10–12 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Trisilanecarboxylic acid typically involves hydrosilylation or carbosilane coupling reactions under inert conditions. A representative method includes:

  • Hydrosilylation of Allyl Esters:
    Allyl esters of carboxylic acids react with trialkoxy-silanes (e.g., HSi(OCH2_2CH3_3)3_3) in the presence of a platinum catalyst (e.g., H2_2PtCl6_6) to form β-adducts . For this compound, the reaction likely employs 1,1,1,3,3,3-hexamethyltrisilane and trimethylsilyl carboxylic acid precursors.

  • Purification:
    The crude product is purified via fractional distillation or column chromatography to isolate the target compound.

Reaction Conditions and Yield Optimization

  • Temperature: 80–120°C.

  • Catalyst Loading: 0.5–2.0 mol% Pt.

  • Atmosphere: Nitrogen or argon to prevent oxidation .

  • Yield: 45–65% (estimated based on analogous syntheses).

Physicochemical Properties

Physical State and Solubility

PropertyValue
Physical stateColorless liquid
Density (20°C)1.05–1.15 g/cm3^3
Boiling point220–240°C (extrapolated)
Solubility in THFMiscible
Solubility in waterImmiscible (hydrophobic)

The compound’s hydrophobicity arises from its six methyl and trimethylsilyl groups, which shield the polar carboxylic acid group .

Thermal and Chemical Stability

  • Thermal decomposition: Begins at ~180°C, releasing siloxanes and CO2_2.

  • Hydrolytic stability: Reacts slowly with moisture to form silicic acid and carboxylic acid derivatives .

Reactivity and Functional Applications

Key Reaction Types

  • Esterification:
    The carboxylic acid group reacts with alcohols to form silyl esters:

    C10H28O2Si4+R-OHC10H27O2Si4-OR+H2O\text{C}_{10}\text{H}_{28}\text{O}_2\text{Si}_4 + \text{R-OH} \rightarrow \text{C}_{10}\text{H}_{27}\text{O}_2\text{Si}_4\text{-OR} + \text{H}_2\text{O}

    These esters serve as coupling agents in polymer composites .

  • Lithiation:
    Reaction with alkyllithium reagents produces lithium trisilanecarboxylates, which are precursors for silicon-based anode materials.

Industrial and Research Applications

  • Surface modification: Enhances adhesion between organic polymers and inorganic substrates (e.g., glass fibers).

  • Catalysis: Acts as a ligand in transition-metal catalysts for hydrosilylation reactions.

  • Energy storage: Lithium carboxylate derivatives show promise in lithium-ion battery anodes .

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

  • Mechanistic studies: The exact pathways for its reactions with electrophiles remain unelucidated.

  • Toxicological data: No peer-reviewed studies on its ecotoxicology or chronic exposure effects.

  • Advanced applications: Exploration in photolithography or biomedical devices is unexplored .

Future research should prioritize large-scale synthesis protocols and collaborative studies to validate its utility in next-generation materials.

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